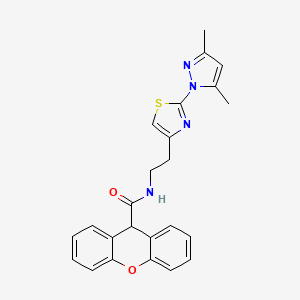

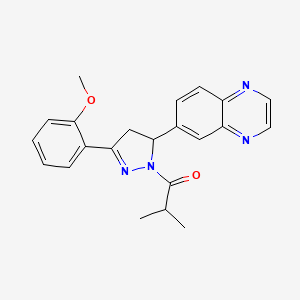

![molecular formula C10H18ClNO2 B2915089 Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride CAS No. 2305251-70-9](/img/structure/B2915089.png)

Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-azaspiro[3.4]octane, has been reported . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .Scientific Research Applications

Synthesis of Spirocyclic Compounds

Spirocyclic compounds are a significant class of chemicals due to their presence in numerous bioactive molecules. Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride serves as a key intermediate in the synthesis of various spirocyclic structures, which are prevalent in pharmaceuticals and agrochemicals .

Neurological Drug Development

This compound is used in the development of drugs targeting neurological disorders. Its structure is conducive to crossing the blood-brain barrier, making it valuable for creating central nervous system (CNS) agents .

Chiral Catalysts

The chiral nature of Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride allows it to be used as a catalyst in asymmetric synthesis. This is crucial for producing enantiomerically pure substances, which are important in the development of certain medications .

Material Science

In material science, this compound can be utilized to synthesize novel polymers with spirocyclic backbones, which may exhibit unique physical properties useful for advanced materials .

Chemical Synthesis Methodology

Researchers use this compound to develop new chemical synthesis methodologies. It can act as a building block for complex molecules, aiding in the discovery of more efficient synthetic routes .

Biological Probes

Due to its unique structure, Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride can be used to create biological probes. These probes can help in studying biological pathways and identifying potential drug targets .

Agrochemical Research

In agrochemical research, this compound’s derivatives may be explored for their potential use as pesticides or herbicides, contributing to the development of new agricultural products .

Amphibian Alkaloid Synthesis

It has been employed in the total synthesis of amphibian alkaloids, such as pumiliotoxin C, which are of interest due to their potent biological activities .

Mechanism of Action

Target of Action

The primary targets of Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific molecular targets and their roles in biological systems .

Mode of Action

The exact mode of action of Methyl 2-(4-azaspiro[2It is believed to interact with its targets in a way that alters cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-(4-azaspiro[2The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Result of Action

The molecular and cellular effects of Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate hydrochloride’s action are currently unknown. More research is needed to understand the compound’s impact on cellular functions .

properties

IUPAC Name |

methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-9(12)6-8-2-5-11-10(7-8)3-4-10;/h8,11H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESVPINYQADUMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCNC2(C1)CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-azaspiro[2.5]octan-7-YL)acetate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid](/img/structure/B2915008.png)

![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide](/img/structure/B2915009.png)

![1-Cyclohexyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2915010.png)

![(2S)-2-amino-5-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-yl]amino}pentanoic acid](/img/structure/B2915017.png)

![2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2915022.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2915023.png)

![N-(3-methoxyphenyl)-N'-{4-[5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl]phenyl}urea](/img/structure/B2915025.png)